Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a propenyl group at position 3, a methyl carboxylate ester at position 6, and a 3,4-dimethoxybenzoyl-imino moiety at position 2. The benzothiazole scaffold is notable for its sulfur atom, which contributes to distinct electronic and steric properties compared to oxygen-containing analogs like benzoxazoles or benzodioxoles. Structural validation tools such as SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are critical in confirming its crystallographic parameters and molecular geometry .
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-5-10-23-15-8-6-14(20(25)28-4)12-18(15)29-21(23)22-19(24)13-7-9-16(26-2)17(11-13)27-3/h5-9,11-12H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXPBVKBJKOAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives characterized by the presence of a methoxybenzoyl group and an imino linkage. Its chemical formula is , and it exhibits distinct physicochemical properties that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with benzothiazole moieties often exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrate that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to decreased tumor growth rates.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | ROS generation and apoptosis |
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Studies indicate that it can mitigate neuronal cell death induced by neurotoxic agents such as glutamate. The neuroprotective effect is attributed to its ability to modulate glutamate receptor activity and enhance antioxidant defenses in neuronal cells.
Case Study: Neuroprotection in Animal Models
A study conducted on mice subjected to induced neurotoxicity demonstrated that administration of this compound significantly reduced markers of neuronal damage and improved behavioral outcomes compared to control groups.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Benzothiazolone: The target compound’s benzothiazole core differs from the benzothiazolone (2(3H)-benzothiazolone) in , where a ketone oxygen replaces the sulfur at position 2. This substitution reduces aromaticity and may alter hydrogen-bonding capacity. The thiophenyl propenoyl group in ’s compound is associated with cytotoxicity, suggesting that the target’s 3,4-dimethoxybenzoyl-imino group could similarly influence bioactivity .
Benzothiazole vs. Benzoxazole/Benzodioxole: Replacing sulfur (benzothiazole) with oxygen (benzoxazole or benzodioxole) reduces electron density and polarizability. The benzodioxole in introduces a fused oxygen ring, which may enhance metabolic stability compared to the target’s benzothiazole .
Substituent Effects
- Propenyl Group : The 3-prop-2-enyl substituent in the target compound is structurally analogous to the propenyl groups in and . This unsaturated chain may enhance reactivity (e.g., Michael addition or conjugation with aromatic systems) and influence molecular conformation.
- Methoxy and Carboxylate Groups: The 3,4-dimethoxybenzoyl-imino group in the target compound introduces steric bulk and electron-donating methoxy substituents, which could improve solubility and π-π stacking interactions compared to the thiophene-based substituent in .
Implications for Further Research
- Biological Activity : The cytotoxicity of ’s benzothiazolone derivative highlights the need to evaluate the target compound’s activity against cancer cell lines .
- Electrostatic Properties : Computational studies (e.g., molecular docking) could compare the sulfur-mediated interactions of the target’s benzothiazole with oxygen-containing analogs .
- Synthetic Optimization : Modifying the propenyl group’s position or introducing halogen substituents (e.g., replacing methoxy with chloro) may enhance bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
